Product packaging for 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole(Cat. No.:)

1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole

Cat. No.: B14130797
M. Wt: 251.32 g/mol
InChI Key: ZYLBAMYEXCOHTN-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole is a synthetic indole derivative of high purity, designed for chemical and pharmacological research. This compound features a methoxy-substituted indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules . Indole-based structures are known to interact with a variety of enzymatic targets and are frequently explored in the development of new therapeutic agents . Researchers may find this compound particularly valuable as a key intermediate or building block in organic synthesis, or as a novel chemical entity for screening in drug discovery programs. Its structure suggests potential for investigation into various biochemical pathways, making it a useful tool for probing protein-ligand interactions or as a precursor for the synthesis of more complex molecules. This product is intended for use by qualified laboratory personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO B14130797 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-5-methoxyindole

InChI

InChI=1S/C17H17NO/c1-12-8-13(2)10-15(9-12)18-7-6-14-11-16(19-3)4-5-17(14)18/h4-11H,1-3H3

InChI Key

ZYLBAMYEXCOHTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)OC)C

Origin of Product

United States

Reaction Mechanisms and Chemical Reactivity of 1 3,5 Dimethylphenyl 5 Methoxy 1h Indole Analogues

Mechanistic Pathways of Indole (B1671886) Ring Formation and Transformation

The construction of the N-aryl indole core can be achieved through several powerful synthetic methodologies. The Fischer indole synthesis, discovered in 1883, remains one of the most effective methods for creating the indole nucleus. byjus.comtestbook.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comwikipedia.org The mechanism proceeds through a quora.comquora.com-sigmatropic rearrangement of a protonated enamine tautomer, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. byjus.comtestbook.comwikipedia.org For N-aryl indoles, this can be adapted by starting with an appropriately substituted N,N'-diarylhydrazine or through modern variations.

More contemporary methods for forming the crucial N-aryl bond often rely on transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples. nih.govnih.govresearchgate.net These reactions typically involve the coupling of an indole (or a precursor) with an aryl halide in the presence of a palladium or copper catalyst, respectively. nih.govnih.gov These methods are valued for their broad substrate scope and functional group tolerance. wikipedia.org For instance, a one-pot, microwave-promoted synthesis of N-arylindoles has been developed that sequentially combines a Fischer indolization with a copper(I)-catalyzed N-arylation, demonstrating the synergy of classic and modern techniques. nih.gov

Multicomponent assembly reactions catalyzed by palladium also provide an efficient route to highly substituted indoles. These strategies can form multiple bonds in a single operation, for example, by combining a Buchwald-Hartwig amination with an arene-alkene coupling reaction using a single catalyst system. nih.gov

Electrophilic and Nucleophilic Reactivity of the Indole Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The distribution of electron density, however, is not uniform, which dictates the regioselectivity of its reactions.

Preferred Sites for Electrophilic Aromatic Substitution (e.g., C-3)

The most reactive position on the indole ring for electrophilic aromatic substitution is overwhelmingly the C-3 position. youtube.comchim.it This high reactivity, estimated to be 10¹³ times greater than that of benzene (B151609), is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate (the arenium ion or σ-complex) formed during the attack. youtube.com When an electrophile attacks at C-3, the positive charge can be delocalized onto the nitrogen atom while keeping the benzene ring's aromaticity intact, a feature no other position offers. quora.com This leads to a lower activation energy for substitution at this site. quora.com

Classic reactions such as the Vilsmeier-Haack formylation, which introduces a formyl group (-CHO), occur exclusively at the C-3 position under mild conditions. youtube.comsemanticscholar.org Similarly, the Mannich reaction introduces an aminomethyl group at C-3. Because the pyrrole (B145914) moiety is the most reactive part of the indole, electrophilic substitution on the benzene portion of the ring generally only occurs after the N-1, C-2, and C-3 positions are already substituted. youtube.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indoles
PositionRelative ReactivityReason for ReactivityExample Reaction
C-3Highest (10¹³ x Benzene)Stabilization of the cationic intermediate by the nitrogen lone pair while preserving the benzenoid ring's aromaticity. quora.comyoutube.comVilsmeier-Haack Formylation, Mannich Reaction. youtube.comsemanticscholar.org
N-1Moderate (Deprotonation required)The N-H proton is acidic and can be removed by a base, making the nitrogen anionic and highly nucleophilic.Alkylation, Arylation. nih.gov
C-2Low (Requires C-3 to be blocked)Substitution occurs here if the C-3 position is occupied by a substituent.Some C-H functionalization reactions. chim.it
C-4 to C-7 (Benzene Ring)LowestThe pyrrole ring is significantly more electron-rich and reactive. Substitution on the benzene ring typically requires harsh conditions or prior substitution at N-1, C-2, and C-3. youtube.comchim.itDirected C-H functionalization. nih.gov

Impact of Substituents (e.g., 5-methoxy, N-1 aryl) on Electron Density and Reactivity

The substituents on the indole core profoundly influence its electronic properties and, consequently, its reactivity.

5-Methoxy Group: The methoxy (B1213986) group (-OCH₃) at the C-5 position is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs. This donation of electron density further enriches the entire indole ring system, enhancing its nucleophilicity and making it even more reactive towards electrophiles compared to an unsubstituted indole. This increased electron density particularly affects the pyrrole sub-ring, reinforcing the C-3 position's status as the primary site for electrophilic attack.

N-1 Aryl Group: The effect of the N-1 aryl substituent, such as the 3,5-dimethylphenyl group, is more complex. It can exert both electronic and steric effects. Electronically, the aryl group can withdraw some electron density from the indole nitrogen via an inductive effect, which might slightly decrease the nucleophilicity of the ring compared to an N-H or N-alkyl indole. However, this effect is often subtle. Sterically, the presence of a bulky group at the N-1 position can hinder the approach of reagents to the C-2 and C-7 positions, further favoring reactions at more accessible sites like C-3, C-4, and C-6.

Specific Reactions and Transformations of Substituted Indoles

The rich chemistry of the indole nucleus allows for a wide array of transformations, both on the nitrogen atom and on the core structure.

Alkylation and Arylation Reactions on the Indole Nitrogen (N-1)

While electrophilic substitution on carbon is common, the indole nitrogen also possesses significant reactivity. After deprotonation with a suitable base, the resulting indolide anion is a potent nucleophile. This allows for the straightforward introduction of alkyl and aryl groups at the N-1 position.

N-Alkylation: This is commonly achieved by treating the indole with a base (like sodium hydride or potassium hydroxide) followed by an alkyl halide. mdpi.com More advanced methods, such as copper-catalyzed cross-coupling with N-tosylhydrazones or enantioselective aza-Wacker-type reactions with alkenols, have also been developed to afford N-alkylated indoles. nih.govrsc.org

N-Arylation: As mentioned previously, transition-metal-catalyzed methods are the gold standard for N-arylation. The Buchwald-Hartwig (palladium-catalyzed) and Ullmann (copper-catalyzed) reactions provide reliable routes to couple indoles with aryl halides. nih.govresearchgate.netorganic-chemistry.org These reactions are crucial for synthesizing compounds like 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole from a 5-methoxyindole (B15748) precursor.

Functional Group Interconversions on the Indole Core and its Substituents

The substituents attached to the indole core can be chemically modified to create new analogues.

Demethylation of the 5-methoxy group: The methyl ether of a 5-methoxyindole can be cleaved to reveal the corresponding 5-hydroxyindole. This transformation is often accomplished using reagents like boron tribromide (BBr₃) or systems like aluminum chloride/ethanethiol. tandfonline.com The resulting hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification. However, some studies indicate that the demethylation of certain methoxyindoles might be a specific metabolic pathway not generally applicable to all such compounds through other chemical means. nih.gov

Transformations on the N-1 Aryl Group: The 3,5-dimethylphenyl substituent can also undergo reactions. For example, the methyl groups could potentially be oxidized to carboxylic acids or halogenated under radical conditions, providing further points for diversification.

Reactions on the Indole Core: Even with the N-1 and C-5 positions substituted, the indole core remains reactive. For example, if the C-3 position is unsubstituted, it can undergo formylation or acylation. youtube.comnih.gov Halogenation can also be achieved at various positions on the ring, with the regioselectivity depending on the reaction conditions and the directing effects of the existing substituents.

Table 2: Summary of Common Reactions and Transformations
Reaction TypeTarget SiteTypical Reagents/CatalystsProduct Type
Fischer Indole SynthesisRing FormationArylhydrazine, Ketone/Aldehyde, Acid Catalyst (e.g., PPA, ZnCl₂). byjus.comtestbook.comSubstituted Indole
Buchwald-Hartwig AminationN-1Aryl Halide, Base, Palladium Catalyst, Ligand. nih.govorganic-chemistry.orgN-Aryl Indole
Ullmann CondensationN-1Aryl Halide, Base, Copper Catalyst. nih.govN-Aryl Indole
Vilsmeier-Haack FormylationC-3POCl₃, DMF. youtube.comsemanticscholar.orgIndole-3-carboxaldehyde
N-AlkylationN-1Base (e.g., NaH), Alkyl Halide. mdpi.comN-Alkyl Indole
Ether DemethylationC-5 Methoxy GroupBBr₃, AlCl₃/RSH. tandfonline.com5-Hydroxyindole

Reductive Transformations of Indole Systems

The reduction of the indole nucleus, a core transformation in heterocyclic chemistry, presents unique challenges due to the aromatic stability of the bicyclic system. For analogues such as this compound, reductive strategies primarily target the C2-C3 double bond of the pyrrole ring to yield the corresponding indoline (B122111) scaffold. This transformation is of significant interest as indolines are prevalent motifs in pharmaceuticals and biologically active compounds. The primary methods employed for this purpose can be broadly categorized into catalytic hydrogenation and chemical reduction, each with distinct mechanisms and selectivity profiles.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and atom-economical method for the reduction of indoles to indolines. However, the reaction is often challenging due to the resonance stabilization of the indole ring and the potential for the resulting indoline, a cyclic secondary amine, to poison the metal catalyst. A key strategy to overcome the inherent stability of the indole system involves the use of a Brønsted acid co-catalyst. Under acidic conditions, the indole nucleus is protonated at the C3 position, forming an iminium ion intermediate. This process disrupts the aromaticity of the pyrrole ring, rendering the C2-C3 double bond susceptible to hydrogenation under milder conditions than would otherwise be required.

A variety of transition-metal catalysts have been developed for this transformation. Palladium-based systems, for instance, have shown high efficacy. The combination of Pd(OCOCF₃)₂ with a chiral ligand like (R)-H8-BINAP, activated by a Brønsted acid, facilitates the highly enantioselective hydrogenation of unprotected indoles, providing an efficient route to chiral indolines. Mechanistic studies suggest that this reaction proceeds through a stepwise, outer-sphere ionic hydrogenation pathway. Similarly, heterogeneous catalysts like Platinum on carbon (Pt/C) activated by p-toluenesulfonic acid in water have been employed as an environmentally benign method for the regioselective hydrogenation of various substituted indoles to their corresponding indolines in excellent yields. Iridium-based catalysts paired with chiral bisphosphine-thiourea ligands have also been successfully used for the asymmetric hydrogenation of challenging N-aryl substituted unprotected indoles, achieving high reactivity and stereoselectivity through an anion-binding activation strategy.

Table 1: Selected Catalytic Systems for the Hydrogenation of Indole Analogues
Catalyst SystemSubstrate TypeConditionsProductKey OutcomeCitation
Pt/C, p-toluenesulfonic acidUnprotected IndolesH₂ (moderate pressure), Water, Room Temp.IndolinesHigh regioselectivity; Green methodology
Pd(OCOCF₃)₂ / (R)-H8-BINAP, Brønsted Acid2- and 2,3-Substituted IndolesH₂, Trifluoroethanol (TFE)Chiral IndolinesHigh enantioselectivity (up to 96% ee)
Ir / ZhaoPhos (bisphosphine-thiourea ligand), Brønsted AcidN-Aryl Substituted IndolesH₂, Dichloromethane (DCM)Chiral IndolinesExcellent stereoselectivity (>20:1 dr, 86–99% ee)
Ru-NHC ComplexN-Boc-protected IndolesH₂ (100 bar), n-hexane, 25°C then 100°COctahydroindolesComplete hydrogenation of both rings

Chemical Reduction

Beyond catalytic hydrogenation, indole systems can be reduced using stoichiometric chemical reagents. Metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents, but their application to indole reduction can lack selectivity, sometimes leading to over-reduction or requiring harsh conditions.

A more controlled and widely studied method is the Birch reduction, which employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with a proton source, such as an alcohol. This dissolving-metal reduction converts aromatic rings into 1,4-cyclohexadienes. The mechanism involves the addition of a solvated electron to the aromatic ring to form a radical anion, which is then protonated by the alcohol. A second electron transfer and protonation complete the sequence.

For indole analogues like this compound, the regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. The electron-donating 5-methoxy group on the carbocyclic ring and the N-aryl substituent on the pyrrole ring create a complex system where reduction can potentially occur on either ring. Electron-donating groups generally direct the reduction to preserve the double bond at the ipso- and para-positions of the substituent. Therefore, reduction of the benzene portion of the indole would be expected to yield a dihydro derivative where the methoxy-bearing carbon remains part of a double bond. Conversely, conditions can sometimes be tuned to favor the reduction of the pyrrole ring.

Table 2: Chemical Reduction Methods for Indole Systems
MethodReagentsSubstrate TypeTypical Product(s)CommentsCitation
Birch ReductionNa or Li, liquid NH₃, Alcohol (e.g., EtOH, t-BuOH)Aromatic Rings (including Indole)1,4-CyclohexadienesRegioselectivity is dependent on substituents; can reduce either the carbocyclic or heterocyclic ring.
Metal Hydride ReductionLiAlH₄ or NaBH₄Indoles, Carbonyls, EstersIndolines, AlcoholsLiAlH₄ is a very strong, non-selective reducing agent. NaBH₄ is milder but generally not effective for indole ring reduction alone without activation.
Indium Hydride ReductionIndium metal, aq. ethanolic NH₄ClBenzo-fused N-heterocyclesReduced Heterocyclic RingOffers selective reduction of the heterocyclic ring in systems like quinolines.

Advanced Spectroscopic and Structural Characterization Techniques for Indole Derivatives

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation. For an indole (B1671886) derivative like 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole, single-crystal X-ray diffraction would reveal the planarity of the indole ring, the orientation of the 3,5-dimethylphenyl substituent relative to the indole core, and the conformation of the methoxy (B1213986) group.

A hypothetical data table for the crystallographic analysis of this compound would include the following parameters:

Parameter Value
Empirical formulaC17H17NO
Formula weight251.32
Crystal system[e.g., Monoclinic]
Space group[e.g., P21/c]
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
β (°)[Value]
Volume (ų)[Value]
Z[Value]
Density (calculated)[Value] g/cm³
R-factor[Value]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are fundamental for the characterization of this compound.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the indole ring and the dimethylphenyl group, the methoxy protons, and the methyl protons. The splitting patterns (e.g., singlets, doublets, triplets) would help to establish the substitution pattern on the aromatic rings.

¹³C NMR: This provides information on the different carbon environments within the molecule. The spectrum would show characteristic chemical shifts for the carbons of the indole ring, the dimethylphenyl group, the methoxy carbon, and the methyl carbons.

A representative table of expected ¹H NMR chemical shifts for this compound is presented below:

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Indole NH[Range]Singlet
Aromatic CH (Indole & Dimethylphenyl)[Range]Multiplet
Methoxy OCH₃~3.8Singlet
Methyl CH₃~2.3Singlet

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound.

IR Spectroscopy: For this compound, the IR spectrum would exhibit characteristic absorption bands. A sharp peak around 3400 cm⁻¹ would indicate the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl and methoxy groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be found in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear in the 1250-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations often give rise to strong Raman signals.

A summary of expected IR absorption bands is provided below:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-HStretching~3400
Aromatic C-HStretching>3000
Aliphatic C-HStretching<3000
Aromatic C=CStretching1600-1450
C-O (Methoxy)Stretching1250-1000

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which should correspond to the calculated value for the molecular formula C17H17NO. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

Analysis of the fragmentation pattern can provide further structural confirmation. For example, cleavage of the bond between the indole nitrogen and the dimethylphenyl group or the loss of a methyl radical from the methoxy group could be observed as distinct fragment ions in the mass spectrum.

A table summarizing the expected mass spectrometric data is as follows:

Parameter Value
Molecular FormulaC17H17NO
Calculated Monoisotopic Mass251.1310
[M]⁺ or [M+H]⁺ (observed)[Experimental Value]
Major Fragment Ions[List of m/z values]

Structure Activity Relationships Sar and Molecular Design Principles for Indole Derivatives

Influence of the 3,5-Dimethylphenyl Group at N-1 on Molecular Interactions

The substitution at the N-1 position of the indole (B1671886) ring with an aryl group, such as the 3,5-dimethylphenyl moiety, significantly influences the compound's interaction with biological targets. This substitution removes the hydrogen bond donor capability of the indole nitrogen, which can be a critical determinant for binding affinity. nih.gov For instance, in the context of benzodiazepine (B76468) receptor (BzR) ligands, N-1 methylation leads to inactivity, suggesting that the indole NH is crucial for hydrogen bonding within the receptor's binding site. nih.gov

The 3,5-dimethylphenyl group itself introduces specific steric and electronic features that guide its interactions. The two methyl groups at the meta-positions prevent coplanarity between the phenyl and indole rings, leading to a twisted conformation. This three-dimensional arrangement is crucial for fitting into specific binding pockets. Furthermore, the lipophilic nature of the dimethylphenyl group can promote hydrophobic interactions with nonpolar amino acid residues within a protein's active site.

A notable example of the type of interactions this group can participate in is the "face-to-edge" π-π stacking interaction. In a study on Mcl-1 inhibitors, a 4-chloro-3,5-dimethylphenyl group was observed to form a face-to-edge interaction with a phenylalanine residue (Phe270) in the binding pocket. acs.org This type of interaction, where the electron-rich face of one aromatic ring interacts with the electron-deficient edge of another, contributes significantly to binding affinity. It is plausible that the 3,5-dimethylphenyl group of 1-(3,5-dimethylphenyl)-5-methoxy-1H-indole could engage in similar favorable interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The presence of the two methyl groups also influences the electronic nature of the phenyl ring, making it more electron-rich and thus enhancing its potential for π-π stacking and cation-π interactions. rsc.org

Table 1: Potential Molecular Interactions of the 3,5-Dimethylphenyl Group

Interaction Type Potential Interacting Residues Consequence for Binding
Hydrophobic Interactions Leucine, Isoleucine, Valine, Alanine Stabilization of the ligand-protein complex
Face-to-Edge π-π Stacking Phenylalanine, Tyrosine, Tryptophan Enhanced binding affinity and specificity

Impact of the 5-Methoxy Group on the Indole Scaffold's Electronic Properties and Reactivity

The introduction of a methoxy (B1213986) group at the 5-position of the indole scaffold has a profound effect on the electronic properties and reactivity of the molecule. The methoxy group is an electron-donating group through resonance, increasing the electron density of the indole ring system. This enhanced electron density can be crucial for certain types of molecular interactions, particularly cation-π interactions.

In research on Mcl-1 inhibitors, a dimethoxy indole moiety was found to engage in a cation-π stacking interaction with an arginine residue (Arg263). acs.org The electron-rich indole ring interacts favorably with the positive charge of the guanidinium (B1211019) group of arginine. acs.orgrsc.org The 5-methoxy group in this compound would similarly enrich the indole core, making it a more effective partner in such cation-π interactions.

Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. Studies on polymorphs of 5-methoxy-1H-indole-2-carboxylic acid have shown that the methoxy oxygen can participate in intermolecular hydrogen bonds with NH groups of adjacent indole rings. mdpi.comnih.gov This hydrogen bonding capability can be a key factor in the specific recognition of the ligand by a biological target.

The electronic effect of the 5-methoxy group also influences the chemical reactivity of the indole ring. The increased electron density makes the ring more susceptible to electrophilic substitution, which is a key consideration in the synthesis and further functionalization of such derivatives. eurekalert.org

Table 2: Effects of the 5-Methoxy Group on the Indole Scaffold

Property Effect of 5-Methoxy Group Implication for Molecular Design
Electron Density Increased electron density on the indole ring Enhanced potential for cation-π interactions
Hydrogen Bonding Oxygen atom can act as a hydrogen bond acceptor Potential for specific interactions with H-bond donors

Role of Substituent Effects on the Indole Core in Modulating Biological Recognition

The interplay between substituents can lead to interdependent effects on potency. For instance, in a series of indolylglyoxylhydrazides, the affinity for the benzodiazepine receptor was highly dependent on the combination of substituents at the 5-position of the indole and on a side chain phenyl ring. nih.gov Affinity of 5-chloro/nitro derivatives was improved by hydroxyl/methoxy groups on the side chain phenyl ring, while the affinity of 5-hydrogen derivatives was increased by halogens on the same phenyl ring. nih.gov This highlights that the contribution of a single substituent cannot be viewed in isolation.

Rational Design Strategies for Indole-Based Compounds with Tuned Molecular Recognition

Rational drug design for indole-based compounds leverages the understanding of SAR to create molecules with optimized properties. A common strategy is the use of computer-aided modeling and docking studies to predict the binding of designed molecules to their target. nih.gov This approach allows for the virtual screening of a wide variety of substituted indoles to identify those with the most promising interaction profiles.

Another key strategy is the synthesis of focused libraries of analogues with systematic variations at different positions of the indole scaffold. nih.gov This allows for a detailed exploration of the SAR and the identification of key structural features required for activity. For example, by keeping the 1-(3,5-dimethylphenyl) group constant and varying the substituent at the 5-position, one could probe the electronic and steric requirements at this position for optimal biological activity. Conversely, modifications to the N-1 aryl ring while retaining the 5-methoxy group would elucidate the importance of the substitution pattern on the phenyl ring.

The concept of "privileged structures" is central to the rational design of indole-based compounds. The indole scaffold is considered privileged because it is capable of binding to a wide range of biological targets with high affinity. nih.govmdpi.com Rational design strategies often involve decorating this privileged scaffold with different functional groups to achieve selectivity for a specific target.

Hybrid molecules, where the indole scaffold is combined with another pharmacophore, represent another successful design strategy. This approach can lead to compounds with dual activity or improved pharmacokinetic properties.

Indole as a Privileged Scaffold in Ligand Design and its Modifiability

The indole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This is due to its frequent occurrence in molecules with diverse and significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.net Its structural features, including its aromaticity, planarity (which can be modified by substituents), and the presence of a hydrogen bond donating/accepting nitrogen atom (in N-unsubstituted indoles), allow it to interact with a variety of biological targets in a specific manner. mdpi.com

The chemical reactivity of the indole ring makes it highly amenable to modification, allowing for the introduction of a wide array of substituents at various positions. nih.gov This modifiability is a key reason for its success as a scaffold in drug discovery. Synthetic methodologies have been developed to allow for selective functionalization at nearly every position of the indole ring, providing medicinal chemists with the tools to systematically explore the SAR of indole derivatives. eurekalert.orgnih.gov

The versatility of the indole scaffold is demonstrated by the wide range of commercially available drugs that contain this moiety. researchgate.net These drugs target a diverse set of proteins, underscoring the ability of the indole core to be adapted to fit different binding sites. The design of molecules like this compound is a testament to the ongoing efforts to explore the chemical space around this privileged scaffold to discover new therapeutic agents.

Investigations into Molecular Interactions with Biological Macromolecules in Vitro and Computational Studies

Binding Affinity Studies with Specific Protein Targets

While direct binding affinity data for 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole is not available in the provided search results, the indole (B1671886) scaffold is a common feature in ligands designed for various protein targets. For instance, different indole-containing molecules have been tested for binding affinity against targets like the 5-hydroxytryptamine (serotonin) receptors. ebi.ac.uk The affinity is highly dependent on the substitution pattern of the indole ring and the nature of the groups attached to it. The 5-methoxy group, for example, is a key feature in neuroprotectant analogs targeting mitochondrial complex I. nih.gov The 1-(3,5-Dimethylphenyl) group would contribute a significant hydrophobic surface area, likely influencing binding to proteins with corresponding hydrophobic pockets. Computational docking studies on similar, more complex indole derivatives have been used to support observed biological activities by modeling interactions at binding sites, such as the flavin mononucleotide (FMN) site of mitochondrial complex I. nih.gov

Modulation of Enzyme Activity by Indole Derivatives: Mechanisms of Inhibition/Activation

Indole derivatives are known modulators of enzyme activity. For example, certain substituted 5-(4-methoxyphenyl)-1H-indoles have been identified as substrate-specific inhibitors of the enzyme 15-lipoxygenase (ALOX15). nih.govmdpi.com These compounds can act via an allosteric mechanism, where binding to one site on the enzyme influences the catalytic activity at another. nih.govmdpi.com The mechanism often involves the indole scaffold making key interactions within a binding pocket, which can induce conformational changes that alter the alignment of the substrate at the active site. mdpi.com While this provides a model for how an indole derivative like this compound could modulate enzyme activity, no specific studies on its effect on ALOX15 or other enzymes have been reported.

Receptor Binding and Allosteric Modulation Mechanisms of Indole Compounds

The indole nucleus is a component of many compounds that interact with various receptors. A prominent example is the 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel. nih.gov A range of compounds, including simple indoles, can act as allosteric modulators of this receptor. nih.govnih.gov Allosteric modulators bind to a site distinct from the primary agonist binding site, altering the receptor's response to the agonist. nih.gov For example, 5-chloroindole (B142107) has been identified as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor, enhancing the response to agonists. nih.gov It is plausible that this compound could also interact with such receptors, with its specific substitution pattern determining the nature and potency of its modulatory effects. However, without direct experimental evidence, its role as an allosteric modulator remains speculative.

Molecular Interactions with Nucleic Acids (e.g., DNA) and their Implications

The electron-rich indole ring system has the potential to interact with DNA. researchgate.net Studies on endogenous indoles have shown that these molecules can directly interact with double-stranded DNA, likely through intercalation between base pairs or binding within the DNA grooves. researchgate.netfarmaciajournal.com This interaction can be observed through methods like spectrofluorometry, where the quenching of the indole's native fluorescence upon binding to DNA indicates an interaction. farmaciajournal.com The modes of interaction can include groove binding, intercalation, and electrostatic interactions with the phosphate (B84403) backbone. researchgate.netmdpi.com These interactions are significant as they can underlie the biological effects of these molecules and are a key mechanism for some anticancer drugs. researchgate.net While these general principles apply to the indole class, no studies have specifically investigated the interaction between this compound and nucleic acids.

Structural Basis of Ligand-Target Recognition and Conformational Changes

The structural basis for how indole derivatives recognize their protein targets is crucial for understanding their function. X-ray crystallography and computational modeling have provided insights for related compounds. For instance, the crystal structure of 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole reveals a dihedral angle of 45.35° between the planes of the indole and the phenyl rings. nih.govresearchgate.net This non-planar conformation is a key structural feature that would influence how the molecule fits into a binding site.

Computational studies, such as molecular dynamics simulations on ALOX15, have shown that the binding of an indole inhibitor to one monomer of a dimeric enzyme can induce structural deformations in helices and loops. mdpi.com These conformational changes can be transmitted to the other monomer, altering the shape of the active site and affecting how the substrate binds. mdpi.com This demonstrates that ligand binding can have long-range structural effects. The specific 3,5-dimethylphenyl and 5-methoxy substitutions on the target compound would dictate its unique electronic and steric properties, governing its specific interactions and any resulting conformational changes in a target macromolecule.

Emerging Research Directions and Future Perspectives in Indole Chemistry

Integration of Advanced Experimental and Computational Methodologies

A significant trend in modern chemistry is the powerful synergy between advanced experimental techniques and computational modeling to elucidate the electronic structure and reactivity of complex molecules. nih.gov This dual approach provides a much deeper understanding than either method could alone.

For instance, the combination of UV-photoelectron spectroscopy (UV-PES) with density functional theory (DFT) calculations has been effectively used to analyze the electronic structures of novel indole (B1671886) isosteres. nih.gov This method allows for a precise determination of ionization energies and molecular orbital configurations, which are critical for understanding the chemical behavior of these compounds. Similarly, computational and experimental studies have been crucial in understanding the regioselectivity of nucleophilic additions to "indolynes," highly reactive intermediates that serve as powerful tools for creating uniquely substituted indoles. nih.gov These studies reveal that distortion energies within the intermediate aryne structure control the outcome of the reaction, a finding that enables chemists to predict and design more selective transformations. nih.gov

For a compound like 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole, these integrated methodologies could be used to:

Predict the most likely sites for electrophilic substitution or other functionalization reactions.

Understand the influence of the N-(3,5-Dimethylphenyl) and C5-methoxy groups on the electronic properties and reactivity of the indole core.

Model its interaction with biological targets, such as enzymes or receptors, to predict potential pharmacological activity. mdpi.com

Table 1: Advanced Methodologies in Indole Chemistry

Methodology Application Key Findings/Advantages Reference
UV-Photoelectron Spectroscopy (UV-PES) & DFT Electronic structure analysis of BN isosteres of indole. Provides precise ionization energies and clarifies molecular orbital landscapes. nih.gov
Computational & Experimental Studies Investigating regioselectivity in nucleophilic additions to indolynes. Revealed that distortion energies in the aryne intermediate control regioselectivity, enabling predictive models. nih.gov

| X-ray Diffraction, IR Spectroscopy & DFT | Characterization of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid. | Confirmed the formation of cyclic dimers via hydrogen bonds and elucidated intermolecular interactions influencing crystal packing. | nih.gov |

Development of Novel Indole Scaffolds with Enhanced Reactivity and Selectivity

The indole nucleus is a "privileged scaffold," meaning its structure is frequently found in compounds that bind to a variety of biological receptors. nih.gov Consequently, a major focus of research is the development of new synthetic methods to create novel indole-based architectures with diverse substitution patterns and functionalities. derpharmachemica.comnih.gov

Recent breakthroughs include the development of highly regioselective C-H functionalization reactions. For example, a novel copper-catalyzed method has been developed for the direct alkylation of indoles at the C5 position, a carbon that has traditionally been difficult to modify. scienmag.com This technique uses readily available copper salts instead of more expensive rhodium catalysts, making it more economical and scalable for pharmaceutical synthesis. scienmag.com The method demonstrates a broad tolerance for various substituents, opening the door to a wide array of new indole derivatives. scienmag.com

Other innovative strategies focus on constructing entirely new fused-ring systems. Researchers have reported an acid-catalyzed cascade reaction that transforms a C3-functionalized indole into a novel tetracyclic, C3/C4-bridged indole scaffold. nih.gov Such complex, rigid structures are of great interest in medicinal chemistry as they allow for precise three-dimensional positioning of functional groups, which can lead to high-potency and selective interactions with biological targets. The development of these unique scaffolds expands the accessible chemical space for drug discovery. nih.gov

These advancements suggest future research directions for this compound, which could serve as a starting material for:

Further functionalization at other positions on the indole ring (e.g., C2, C3, C4, C6, C7) using newly developed selective methods.

The construction of more complex, fused heterocyclic systems by leveraging the existing reactivity of the indole core.

Table 2: Examples of Novel Indole Scaffolds and Synthetic Strategies

Novel Scaffold Type Synthetic Strategy Key Features Reference
C5-Alkylated Indoles Copper-catalyzed direct C5–H alkylation using α-diazomalonates. Addresses the challenge of functionalizing the low-reactivity C5 position; uses an economical copper catalyst. scienmag.com
C3/C4-Fused Tetracyclic Indoles Intramolecular acid-catalyzed cascade reaction and ring contraction. Creates a unique, rigid tetracyclic structure, expanding the chemical space for medicinal chemistry. nih.gov
2,3-Substituted Indoles One-pot, three-component Pd domino indolization (Sonogashira coupling followed by aminopalladation). Allows for the rapid, regiosepecific assembly of complex indoles from simple starting materials. organic-chemistry.org

| 3-Iodoindoles | Pd/Cu-catalyzed coupling followed by electrophilic cyclization. | Provides a versatile route to 3-iodoindoles, which can be further functionalized at the C3 position. | organic-chemistry.org |

Methodological Advancements in the Synthesis and Characterization of Complex Indole Systems

Alongside the creation of new scaffolds, the field is continuously improving the fundamental methods used to synthesize and characterize indoles. Classical methods like the Fischer, Bartoli, and Madelung syntheses are constantly being refined, and entirely new approaches are being developed. researchgate.netresearchgate.net

Modern synthetic chemistry emphasizes efficiency, sustainability, and the ability to tolerate a wide range of functional groups. researchgate.net Transition metal catalysis, in particular, has revolutionized indole synthesis. organic-chemistry.orgresearchgate.net For example, palladium- and copper-catalyzed cross-coupling and cyclization reactions enable the construction of highly substituted indoles under relatively mild conditions. organic-chemistry.org Green chemistry approaches, utilizing microwave irradiation, ionic liquids, or water as a solvent, are also becoming more prevalent to reduce the environmental impact of synthesis. researchgate.net

The characterization of these increasingly complex molecules requires a sophisticated suite of analytical techniques. Beyond standard NMR and mass spectrometry, methods like single-crystal X-ray diffraction are indispensable for unambiguously determining the three-dimensional structure of new compounds and understanding their solid-state packing and intermolecular interactions. nih.gov This was demonstrated in the characterization of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, where X-ray analysis, supported by IR spectroscopy and DFT calculations, revealed a structure composed of hydrogen-bonded dimers. nih.gov Such detailed structural information is critical, especially in pharmaceutical development where polymorphism can significantly affect a drug's properties.

For this compound, these methodological advancements are relevant for:

Developing more efficient and environmentally friendly synthetic routes.

Creating and unambiguously characterizing novel derivatives with complex substitution patterns.

Investigating its solid-state properties, such as crystal packing and potential polymorphism.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole, and how are reaction conditions optimized?

The synthesis typically involves coupling 5-methoxyindole derivatives with substituted aryl groups. A common approach includes:

  • Step 1 : Activation of the indole position (e.g., C-3) using chlorinating agents like triphenylphosphine-CCl₄ in acetonitrile .
  • Step 2 : Nucleophilic substitution or Friedel-Crafts alkylation with 3,5-dimethylphenyl groups under inert conditions (e.g., N₂ atmosphere) .
  • Step 3 : Reaction monitoring via HPLC or TLC, followed by purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) .
    Optimization : Key variables include temperature control (<30°C to avoid side reactions), solvent selection (e.g., PEG-400/DMF mixtures for solubility), and catalyst screening (e.g., FeCl₃ or I₂ for electrophilic substitutions) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • 1H/13C NMR : Assign methoxy (-OCH₃) and dimethylphenyl protons (δ ~2.3–2.5 ppm for CH₃ groups) and aromatic indole carbons (δ ~110–150 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the planar indole core and substituent geometry .
  • HRMS : Validates molecular ion peaks (e.g., m/z 265.12 for [M+H]⁺) .

Q. How is purity assessed, and what purification techniques are recommended?

  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm verify purity (>95%) .
  • Recrystallization : Use DMF/acetic acid mixtures to isolate high-purity crystals .
  • TLC : Rf values in ethyl acetate/hexane systems monitor reaction progress .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalysts, solvents) influence the yield of electrophilic substitutions on the indole scaffold?

Data from optimized protocols (Table 1, ) show:

  • Catalysts : Iodine (10 mol%) in MeCN at 40°C achieves 98% yield for trifluoromethyl substitutions, outperforming FeCl₃ (67%) or AlCl₃ (10%) due to enhanced electrophilicity .
  • Solvents : PEG-400 improves solubility of hydrophobic intermediates, reducing aggregation .
  • Temperature : Higher temps (80°C) marginally reduce yields (95% vs. 98% at 40°C), likely due to decomposition .

Q. What computational or experimental strategies elucidate structure-activity relationships (SAR) for indole derivatives?

  • Docking studies : Map interactions with biological targets (e.g., receptors or enzymes) using indole’s aromatic π-system and methoxy group’s H-bonding potential .
  • Crystallographic data : Compare bond angles (e.g., C3–C4–C5 = 124.4°) to correlate steric effects with activity .
  • SAR libraries : Synthesize analogs (e.g., 6-hydroxy or 2-carboxylate variants) and screen for bioactivity shifts .

Q. How do competing reaction pathways (e.g., dimerization vs. alkylation) affect synthetic outcomes?

  • Kinetic control : Lower temps (<30°C) favor alkylation over dimerization by slowing radical coupling .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) on the indole nitrogen to block undesired N-alkylation .
  • Additives : Sodium acetate (0.1 mol) suppresses acid-catalyzed side reactions in thiazole-indole conjugations .

Q. What strategies mitigate challenges in crystallizing indole derivatives for structural studies?

  • Co-crystallization : Add small molecules (e.g., DMSO) to stabilize lattice packing .
  • Slow evaporation : Use low-polarity solvents (e.g., diethyl ether) to grow diffraction-quality crystals .
  • Twinned data : Apply SHELXD for phasing and SHELXE for density modification in cases of twinning .

Q. How are contradictions in biological activity data resolved across studies?

  • Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Metabolic stability assays : Test compound degradation in liver microsomes to distinguish intrinsic vs. metabolite-driven effects .
  • Orthogonal assays : Combine enzyme inhibition (e.g., Flt3 kinase) with cell viability (MTT) to confirm target specificity .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with predicted spectra (ACD/Labs) .
  • Safety : Handle trifluoromethoxy derivatives (e.g., QB-1939) under fume hoods due to volatility .
  • Scalability : Transition batch syntheses to continuous flow systems for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.